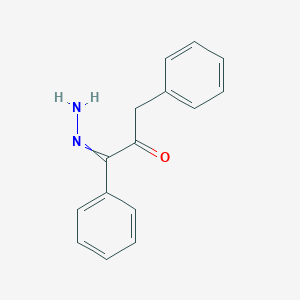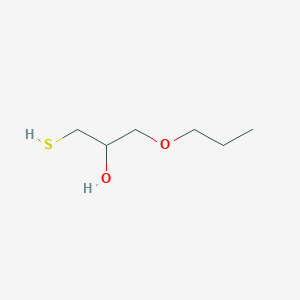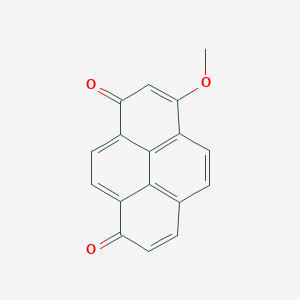
3-Methoxypyrene-1,8-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methoxypyrene-1,8-dione is a derivative of pyrene, a polycyclic aromatic hydrocarbon. Pyrene derivatives are known for their unique photophysical and electronic properties, making them valuable in various scientific and industrial applications. The methoxy group at the 3-position and the dione groups at the 1 and 8 positions of the pyrene ring system confer distinct chemical properties to this compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methoxypyrene-1,8-dione typically involves the following steps:
Halogenation: Pyrene is first halogenated at the desired positions using a halogen compound in the presence of a suitable solvent and catalyst.
Methoxylation: The halogenated pyrene undergoes methoxylation to introduce the methoxy group at the 3-position.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Purification of Pyrene: Ensuring high purity of the starting material.
Controlled Reaction Conditions: Maintaining optimal temperature, pressure, and catalyst concentration to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: 3-Methoxypyrene-1,8-dione undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The methoxy group activates the pyrene ring towards electrophilic substitution at specific positions.
Oxidation and Reduction: The dione groups can undergo redox reactions under suitable conditions.
Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions, especially at the positions adjacent to the dione groups.
Common Reagents and Conditions:
Electrophilic Substitution: Reagents like tert-butyl chloride can be used for selective substitution.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed.
Major Products:
Substituted Pyrene Derivatives: Depending on the reaction conditions and reagents used, various substituted pyrene derivatives can be obtained.
Oxidized or Reduced Forms: The compound can be converted to different oxidation states, leading to a variety of products.
Aplicaciones Científicas De Investigación
3-Methoxypyrene-1,8-dione has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 3-Methoxypyrene-1,8-dione involves its interaction with specific molecular targets and pathways:
Photophysical Properties: The compound’s unique electronic structure allows it to absorb and emit light at specific wavelengths, making it useful in photophysical studies.
Biochemical Interactions: It can interact with enzymes and other proteins, potentially inhibiting or modulating their activity.
Pathway Modulation: The compound may influence various biochemical pathways, leading to its observed biological effects.
Comparación Con Compuestos Similares
3-Methoxypyrene-1,8-dione can be compared with other pyrene derivatives:
1-Methoxypyrene: Similar in structure but lacks the dione groups, resulting in different chemical reactivity and applications.
8-Methoxypyrene-1,3,6-sulfonate: Contains sulfonate groups, which confer different solubility and interaction properties.
1,3,6,8-Tetrakis(p-benzoic acid)pyrene: A more complex derivative used in the synthesis of metal-organic frameworks.
Uniqueness: The presence of both methoxy and dione groups in this compound makes it unique among pyrene derivatives, providing a distinct combination of chemical reactivity and photophysical properties .
Propiedades
Número CAS |
102117-69-1 |
|---|---|
Fórmula molecular |
C17H10O3 |
Peso molecular |
262.26 g/mol |
Nombre IUPAC |
3-methoxypyrene-1,8-dione |
InChI |
InChI=1S/C17H10O3/c1-20-15-8-14(19)11-6-5-10-13(18)7-3-9-2-4-12(15)17(11)16(9)10/h2-8H,1H3 |
Clave InChI |
BTAUDIBKRLBCHE-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=O)C2=CC=C3C(=O)C=CC4=C3C2=C1C=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




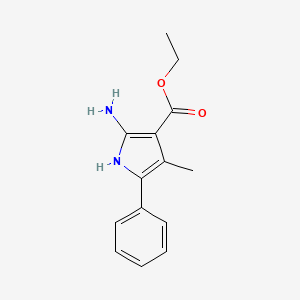
![1,3-Dithiolo[4,5-b][1,4]dithiin-2-thione, 5-ethoxy-5,6-dihydro-](/img/structure/B14334390.png)
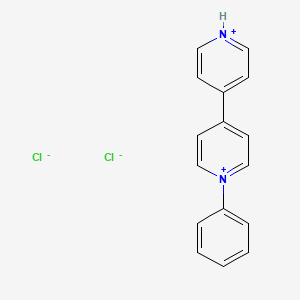

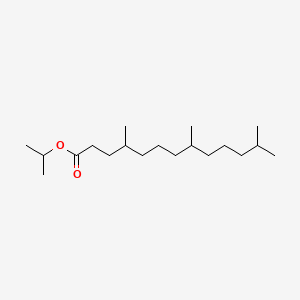

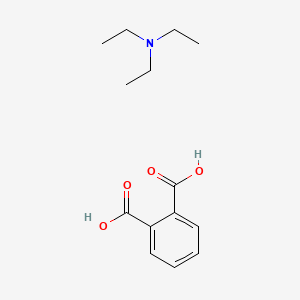
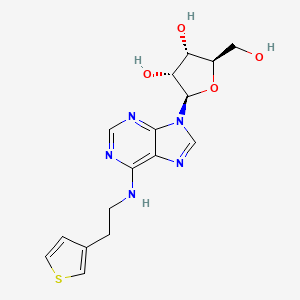
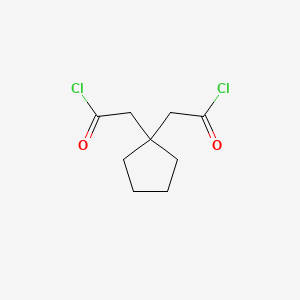
![1H-Purine, 6-[(triphenylstannyl)thio]-](/img/structure/B14334415.png)
